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Compound of Interest

Compound Name: MS453

Cat. No.: B1191808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, mechanism, and

evaluation of MS453, a covalent inhibitor of the protein lysine methyltransferase SETD8.

SETD8, the sole enzyme responsible for monomethylating histone H4 at lysine 20

(H4K20me1), is a critical regulator of various cellular processes, including cell cycle

progression, DNA damage response, and transcriptional regulation.[1][2][3] Its dysregulation is

implicated in carcinogenesis, making it an attractive target for therapeutic intervention.[1][4]

This document details the quantitative biochemical data of MS453, the experimental protocols

used for its characterization, and the signaling pathways in which SETD8 is involved.

Quantitative Inhibitor Data
MS453 was developed through a structure-based design approach, evolving from a previously

identified quinazoline-based inhibitor, UNC0379.[1][4] The design of MS453 incorporated an

electrophilic acrylamide "warhead" to target a specific cysteine residue near the inhibitor

binding site, enabling covalent modification.[1] The key quantitative parameter for MS453 is its

half-maximal inhibitory concentration (IC₅₀), which demonstrates potent inhibition of SETD8.
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Compound Target IC₅₀ (nM)
Mechanism of
Action

Notes

MS453 SETD8 795 - 804

Covalent,

Substrate-

Competitive

Specifically

modifies a

cysteine residue

near the binding

site. Selective

against 28 other

methyltransferas

es.[1][5][6][7]

UNC0379 (1) SETD8 7,300

Reversible,

Substrate-

Competitive

Precursor

compound for

the development

of more potent

analogs.[1]

Compound 2 SETD8 1,100

Reversible,

Substrate-

Competitive

A more potent

analog of

UNC0379 whose

co-crystal

structure with

SETD8 enabled

the design of

MS453.[1]

Signaling Pathways and Mechanism of Inhibition
SETD8 functions within a complex network of cellular signaling. It methylates both histone and

non-histone substrates, influencing chromatin structure, DNA repair, and the activity of tumor

suppressors like p53.[1][3][8] MS453 covalently binds to a cysteine residue (Cys311 in the

studied construct) near the substrate-binding site, irreversibly blocking the enzyme's catalytic

activity.[1]

Covalent Inhibition Mechanism of MS453
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The diagram below illustrates the targeted covalent inhibition of SETD8. MS453, guided by its

quinazoline scaffold, positions its acrylamide warhead to react with a nearby cysteine residue,

forming a permanent bond and inactivating the enzyme.
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1. Prepare Assay Buffer
(e.g., 50 mM Tris-HCl, pH 8.0,

5 mM MgCl2, 4 mM DTT)

2. Add SETD8 Enzyme
(recombinant)

3. Add Test Compound (MS453)
at varying concentrations

4. Pre-incubate at room temperature

5. Initiate Reaction:
Add Substrate Mix

(H4 peptide + [3H]-SAM)

6. Incubate for specified time
(e.g., 30 min at 30°C)

7. Stop Reaction
(e.g., add TCA)

8. Transfer to filter paper
and wash

9. Quantify radioactivity via
scintillation counting

10. Calculate % inhibition
and determine IC50

 

1. Incubate SETD8 protein
with excess MS453

2. Allow reaction to proceed
to completion (e.g., 2 hours)

3. Remove unbound inhibitor
(e.g., via gel filtration)

4. Analyze protein sample
by LC-MS

5. Deconvolute the mass spectrum
to determine protein mass

6. Compare observed mass
to theoretical mass of

SETD8 and the SETD8-MS453 adduct

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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